1,3,6-Trimethylpyrrolo[1,2-a]pyrazine
Description
1,3,6-Trimethylpyrrolo[1,2-a]pyrazine is a fused heterocyclic compound comprising a pyrrole ring fused to a pyrazine ring, with methyl substituents at the 1-, 3-, and 6-positions. The trimethyl substitution pattern likely enhances lipophilicity and steric effects, influencing reactivity and interactions with biological targets.
Properties
CAS No. |
147674-37-1 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1,3,6-trimethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H12N2/c1-7-6-12-8(2)4-5-10(12)9(3)11-7/h4-6H,1-3H3 |
InChI Key |
LTCMZOGYIOLKIY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C2N1C=C(N=C2C)C |
Canonical SMILES |
CC1=CC=C2N1C=C(N=C2C)C |
Synonyms |
Pyrrolo[1,2-a]pyrazine, 1,3,6-trimethyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzo[d]imidazole-Pyrrolo[1,2-a]pyrazine Hybrids
These compounds feature an additional benzoimidazole ring fused to the pyrrolo[1,2-a]pyrazine core. For example, benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine exhibits deep blue fluorescence in aggregated states due to extended π-conjugation. The fusion of a benzene ring enhances fluorescence intensity and cell permeability, making these hybrids promising for bioimaging . In contrast, 1,3,6-trimethylpyrrolo[1,2-a]pyrazine lacks such fused aromatic systems, resulting in simpler electronic properties.
Imidazo[1,2-a]pyrazines
Replacing the pyrrole ring with an imidazole generates imidazo[1,2-a]pyrazines, which are explored as antiviral and anticancer agents. For instance, 2-phenylimidazo[1,2-a]pyrazin-3-amine derivatives inhibit CDK9 and show activity against human coronaviruses .
Hydrogenated Derivatives
Chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, synthesized via iridium-catalyzed asymmetric hydrogenation, exhibit reduced aromaticity and increased stereochemical complexity. These derivatives are valuable intermediates for pharmaceuticals, with enantioselectivities up to 95% ee . The saturated backbone improves solubility but diminishes conjugation-related optical properties.
Brominated Pyrrolo[1,2-a]pyrazines
6- and 7-bromo derivatives (e.g., 4j and 4k) are synthesized via N-bromosuccinimide (NBS) bromination. Bromination enhances electrophilicity, enabling cross-coupling reactions for further functionalization . The trimethyl variant lacks such reactive sites, limiting its utility in Suzuki or Buchwald-Hartwig reactions.
Anticancer and Antiviral Activity
Imidazo[1,2-a]pyrazines demonstrate potent anticancer activity (e.g., CDK9 inhibition) and antiviral effects against coronaviruses . In contrast, pyrrolo[1,2-a]pyrazines with methyl substituents (e.g., 1,3,6-trimethyl) may exhibit altered pharmacokinetics due to increased hydrophobicity, though specific data are lacking.
Optical Properties
Benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids show substituent-dependent deep blue emission (λem ≈ 450 nm), with quantum yields enhanced by fused aromatic rings .
Stability and Reactivity
Hydrogenated derivatives (e.g., tetrahydropyrrolo[1,2-a]pyrazines) exhibit improved stability under oxidative conditions compared to aromatic counterparts . Brominated derivatives enable diverse functionalization, whereas methyl groups in this compound may hinder further modification.
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